molecular formula C19H20FN3O2 B2618394 1-(2,4-Dimethylphenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894017-00-6

1-(2,4-Dimethylphenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2618394
CAS No.: 894017-00-6
M. Wt: 341.386
InChI Key: QUBVGVAXEJTKMS-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. This urea derivative is of particular interest due to its unique chemical structure and potential biological activity.

Scientific Research Applications

Complexation-induced Unfolding of Heterocyclic Ureas

Research has explored the synthesis and conformational studies of heterocyclic ureas, focusing on their ability to form multiply hydrogen-bonded complexes. These studies highlight the potential of heterocyclic ureas as useful building blocks for self-assembly, offering insights into primitive mimicry of biological processes such as the helix-to-sheet transition in peptides (Corbin et al., 2001).

Orexin-1 Receptor Mechanisms and Food Consumption

Another application involves investigating the role of specific urea derivatives in modulating feeding, arousal, stress, and drug abuse through their effects on Orexin-1 and Orexin-2 receptors. This research provides a foundation for developing pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Electron Transfer across Hydrogen Bonds

Studies on ruthenium and osmium complexes featuring urea ligands have provided evidence that, at least in the systems examined, the urea hydrogen-bonding motif does not support electron transfer. This finding has implications for the design of molecular electronic devices and the understanding of electron transfer mechanisms in biological systems (Pichlmaier et al., 2009).

Anion Coordination Chemistry

The anion coordination chemistry of protonated urea-based ligands has been explored, showing how these ligands interact with various inorganic oxo-acids. This research has applications in the development of new materials and in understanding the fundamental aspects of anion coordination (Wu et al., 2007).

Anticancer Agents

The design, synthesis, and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as anticancer agents have been reported. These compounds demonstrate significant antiproliferative effects on various cancer cell lines, indicating their potential as therapeutic agents (Feng et al., 2020).

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-12-3-8-17(13(2)9-12)22-19(25)21-15-10-18(24)23(11-15)16-6-4-14(20)5-7-16/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBVGVAXEJTKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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